molecular formula C6H12OS B14498448 anti-2-cis-4,5-Trimethyl-1,3-oxathiolane CAS No. 63393-28-2

anti-2-cis-4,5-Trimethyl-1,3-oxathiolane

Cat. No.: B14498448
CAS No.: 63393-28-2
M. Wt: 132.23 g/mol
InChI Key: IWKQZSONTQWRJT-UHFFFAOYSA-N
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Description

Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane: is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is a member of the oxathiolane family, characterized by a five-membered ring containing both oxygen and sulfur atoms. This compound is known for its unique stereochemistry, with three methyl groups attached to the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-2-cis-4,5-Trimethyl-1,3-oxathiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the oxathiolane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique ring structure and functional groups make it a versatile intermediate .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets and its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of anti-2-cis-4,5-Trimethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three methyl groups. These structural features confer distinct reactivity and properties, making it valuable in various applications .

Properties

CAS No.

63393-28-2

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2,4,5-trimethyl-1,3-oxathiolane

InChI

InChI=1S/C6H12OS/c1-4-5(2)8-6(3)7-4/h4-6H,1-3H3

InChI Key

IWKQZSONTQWRJT-UHFFFAOYSA-N

Canonical SMILES

CC1C(SC(O1)C)C

Origin of Product

United States

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